LogP Differential vs Unsubstituted Benzothiazole-2-thiol
The target compound 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol exhibits a computed logP of 5.024, compared to an ACD/LogP of 2.41 for the unsubstituted parent benzothiazole-2-thiol (MBT, CAS 149-30-4) [1]. This logP difference of approximately 2.6 units corresponds to an estimated 400-fold higher octanol-water partition coefficient for the 5-CF3 derivative. For comparison, 5-chloro-2-mercaptobenzothiazole (CMBT) is expected to have intermediate lipophilicity (estimated logP ~3.5) based on the Hansch π constant for Cl (+0.71) versus CF3 (+1.07 at aromatic positions) [2].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.024 (chemical database computed value) |
| Comparator Or Baseline | Benzothiazole-2-thiol (MBT, CAS 149-30-4): ACD/LogP = 2.41 |
| Quantified Difference | ΔlogP ≈ +2.6; ~400-fold greater lipophilicity for 5-CF3-MBT |
| Conditions | Computed logP using ACD/Labs Percepta and ChemBase algorithms; standard octanol-water partition prediction |
Why This Matters
This large lipophilicity differential directly impacts membrane permeability, formulation solvent selection, and biological distribution—making the 5-CF3 compound functionally distinct from unsubstituted or less lipophilic analogs in any application where partitioning behavior is critical.
- [1] ChemBase.cn. 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. Hydrophobicity (logP): 5.024. http://www.chembase.cn/substance-533903.html View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. (Hansch π for CF3 on aromatic ring). View Source
